Ethyl 4-(cyclopropylamino)butanoate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(cyclopropylamino)butanoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be identified and characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(cyclopropylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol . The general reaction conditions include the use of a base to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use carboxylic acids and alcohols under acidic or basic conditions to form the ester linkage . The reaction is often carried out in the presence of a catalyst to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Ethyl 4-(cyclopropylamino)butanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-(cyclopropylamino)butanoate can be compared with other similar compounds, such as:
Ethyl butanoate: A simple ester used in flavorings and fragrances.
Methyl butanoate: Another ester with similar chemical properties but different applications.
Cyclopropylamine: A related compound with a cyclopropyl group, used in various chemical reactions.
This compound is unique due to its specific structure, which combines the cyclopropylamino group with the butanoate ester, giving it distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZSFZXVOKJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630667 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813429-65-1 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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